Silanediol, dicyclopentyl-

Toxicology Repeat-dose toxicity NOEL

Silanediol, dicyclopentyl- (CAS 211495-85-1), also referred to as dicyclopentylsilanediol or 1,1-dicyclopentylsilanediol, is an organosilicon compound of molecular formula C₁₀H₂₀O₂Si and molecular weight 200.35 g·mol⁻¹, belonging to the silanediol subclass R₂Si(OH)₂. It features two hydroxyl groups and two cyclopentyl substituents attached to a central silicon atom, endowing it with dual hydrogen-bond donor capacity (HBD count = 2, HBA count = and a moderately bulky steric profile.

Molecular Formula C10H20O2Si
Molecular Weight 200.35 g/mol
CAS No. 211495-85-1
Cat. No. B1592288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanediol, dicyclopentyl-
CAS211495-85-1
Molecular FormulaC10H20O2Si
Molecular Weight200.35 g/mol
Structural Identifiers
SMILESC1CCC(C1)[Si](C2CCCC2)(O)O
InChIInChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2
InChIKeyKKCJXDUBNUSNTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silanediol, Dicyclopentyl- (CAS 211495-85-1): Baseline Identity, Physicochemical Profile, and Procurement-Relevant Classification


Silanediol, dicyclopentyl- (CAS 211495-85-1), also referred to as dicyclopentylsilanediol or 1,1-dicyclopentylsilanediol, is an organosilicon compound of molecular formula C₁₀H₂₀O₂Si and molecular weight 200.35 g·mol⁻¹, belonging to the silanediol subclass R₂Si(OH)₂ [1]. It features two hydroxyl groups and two cyclopentyl substituents attached to a central silicon atom, endowing it with dual hydrogen-bond donor capacity (HBD count = 2, HBA count = 2) and a moderately bulky steric profile . Key computed physicochemical properties include a density of 1.06–1.1 g·cm⁻³, boiling point of 311.6 ± 25.0 °C at 760 mmHg, flash point of 142.2 ± 23.2 °C, and a polar surface area of 40 Ų . The compound is commercially available as a white solid at purities of ≥95% (typical), with batch-specific QC documentation (NMR, HPLC, GC) provided by certain suppliers .

Why Generic Substitution of Silanediol, Dicyclopentyl- with Other Silanediols or Organocatalysts Carries Quantifiable Risk


Interchanging dicyclopentylsilanediol with a different silanediol (e.g., dimethyl-, diphenyl-, or cyclohexyl-methyl-silanediol) or with a non-silicon hydrogen-bond donor catalyst (e.g., thiourea or squaramide) without understanding the compound-specific toxicological, physicochemical, and performance boundaries introduces measurable procurement risk. The dicyclopentyl analog carries a 90-day repeat-dose NOEL of 40 mg·kg⁻¹·day⁻¹ in rats, which is lower than the NOEL of 62.5 mg·kg⁻¹·day⁻¹ assigned to cyclohexyl(methyl)silanediol via read-across, and far lower than the NOAEL of 227 mg·kg⁻¹·day⁻¹ for soluble silicates [1]. Its boiling point of ~312 °C places it between the highly volatile dimethylsilanediol (~122 °C) and the higher-melting diphenylsilanediol (~353 °C), dictating different handling, storage, and thermal processing windows . Moreover, silanediols as a class exhibit catalytic activity and anion-binding modes that are complementary to—not interchangeable with—thiourea and squaramide catalysts, as demonstrated in direct comparative studies [2]. Procurement without these data points risks selecting a compound with unsuitable toxicological clearance, inappropriate thermal stability, or incompatible catalytic selectivity for the intended application.

Quantitative Differentiation Evidence for Silanediol, Dicyclopentyl- (CAS 211495-85-1) Against Closest Analogs


90-Day Repeat-Dose Oral NOEL Comparison: Dicyclopentylsilanediol vs. Cyclohexyl(methyl)silanediol and Soluble Silicates

The 90-day repeat-dose oral toxicity study in SD rats (OECD TG 408, GLP) established a NOEL of 40 mg·kg⁻¹·day⁻¹ for dicyclopentylsilanediol (purity >99%), with hepatocyte hypertrophy observed at 200 mg·kg⁻¹·day⁻¹ and above [1][2]. In the PDA extractables database, this NOEL is benchmarked against cyclohexyl(methyl)silanediol (NOEL 62.5 mg·kg⁻¹·day⁻¹, derived via read-across) and soluble silicates (NOAEL 227 mg·kg⁻¹·day⁻¹) [3]. The dicyclopentyl compound exhibits a 1.56-fold lower NOEL than the cyclohexyl-methyl analog, indicating a more conservative toxicological threshold that must be factored into safety qualification of extractables or material contact applications.

Toxicology Repeat-dose toxicity NOEL Extractables and leachables Safety qualification

Boiling Point and Thermal Processing Window Differentiation Across the Silanediol Series

The predicted boiling point of dicyclopentylsilanediol (311.6 ± 25.0 °C at 760 mmHg) positions it in a distinct thermal window relative to the two most common silanediol building blocks: dimethylsilanediol (122.2 ± 23.0 °C) and diphenylsilanediol (352.6 ± 25.0 °C) . This represents a ~189 °C higher boiling point versus dimethylsilanediol, dramatically reducing volatility during high-temperature processing, while remaining ~41 °C below diphenylsilanediol, which may offer easier distillation or sublimation purification. The vapor pressure of dicyclopentylsilanediol is estimated at 0.0 ± 1.5 mmHg at 25 °C, compared to 6.7 ± 0.5 mmHg for dimethylsilanediol, further confirming substantially lower room-temperature volatility .

Thermal stability Boiling point Process chemistry Volatility Silanediol series

Bifunctional Silylating Agent Capability via Dicyclopentyl Dialkoxy Silane Derivatives vs. Monofunctional TBDMSCl

Patent EP0460590A1 discloses that dicyclopentyl dimethoxy silane—the dimethoxy derivative of dicyclopentylsilanediol—functions as a bifunctional silylating agent capable of simultaneously protecting two adjacent hydroxyl groups on a substrate molecule, a capability not achievable with the widely used monofunctional tert-butyldimethylchlorosilane (TBDMSCl) [1]. The patent explicitly contrasts the molecular bulkiness of the dicyclopentyl-substituted silane with existing monofunctional silylating agents, establishing it as a medium-bulkiness alternative for sterically demanding protection strategies. Dicyclopentylsilanediol serves as the direct hydrolytic precursor to these dialkoxy silanes.

Silylating agent Protecting group Bifunctional Steric bulk Dicyclopentyl

Silanediol-Class Catalytic Activity Benchmarking Against Thiourea and Squaramide Organocatalysts

A 2019 study by Sheetz, Van Craen, Flood, and Mattson directly compared silanediols, thioureas, and squaramides across three separate anion-binding processes, correlating catalytic activity to measured association constants (Kₐ) [1]. Earlier work by Schafer, Wieting, and Mattson (Org. Lett. 2011) demonstrated that dinaphthylsilanediol provides superior yields compared to conventional urea and thiourea organocatalysts, and outperforms diphenylsilanediol and triphenylsilanol in mediating indole addition to β-nitrostyrenes [2]. While dicyclopentylsilanediol itself has not been the subject of a dedicated catalytic head-to-head study, it belongs to the same silanediol class and shares the dual O–H hydrogen-bond donor motif (HBD count = 2) that underpins this distinct, complementary reactivity profile [3].

Organocatalysis Hydrogen-bond donor Anion binding Silanediol Thiourea Squaramide

Genotoxicity and Mutagenicity Clearance: Negative Across Standard Bacterial Reverse Mutation and Chromosomal Aberration Assays

Dicyclopentylsilanediol (purity >99%) was tested in a bacterial reverse mutation assay using Salmonella typhimurium TA100, TA1535, TA98, TA1537, and Escherichia coli WP2 uvrA, with and without S9 metabolic activation, at concentrations up to 5000 μg/plate (S9+) [1]. No increase in revertant colonies exceeding 2-fold of the negative control was observed at any dose, confirming non-mutagenicity. Additionally, a chromosomal aberration test in cultured Chinese hamster lung (CHL/IU) cells showed no induction of structural chromosomal aberrations or polyploidy at any tested dose [2]. This dual negative genotoxicity profile, obtained under GLP conditions, provides compound-specific safety data that cannot be extrapolated from other silanediols without equivalent testing.

Genotoxicity Ames test Mutagenicity Chromosomal aberration Safety

Commercially Available Purity and Batch-Specific QC Documentation vs. Uncharacterized Analogs

Dicyclopentylsilanediol is commercially supplied at standard purities of 95% and 98% (HPLC), with certain vendors providing batch-specific QC documentation including NMR, HPLC, and GC traceability . In contrast, several silanediol analogs (e.g., cyclohexyl(methyl)silanediol) are offered with less comprehensive or less readily available batch-level analytical data, introducing uncertainty for applications requiring strict impurity profiling, such as pharmaceutical intermediate qualification or extractables method validation . The availability of such documentation directly impacts procurement risk in regulated environments.

Purity QC documentation NMR HPLC Batch analysis

Evidence-Based Application Scenarios Where Silanediol, Dicyclopentyl- (CAS 211495-85-1) Offers Verifiable Advantage


Extractables and Leachables (E&L) Safety Assessment for Medical Device or Pharmaceutical Packaging

In E&L studies, compounds detected above the Analytical Evaluation Threshold (AET) must be toxicologically qualified. Dicyclopentylsilanediol is supported by a GLP 90-day repeat-dose oral toxicity study establishing a NOEL of 40 mg·kg⁻¹·day⁻¹, a negative Ames test, and a negative chromosomal aberration assay—a rare data package among organosilicon extractables [1][2]. This allows direct safety qualification without read-across, unlike cyclohexyl(methyl)silanediol (NOEL 62.5 mg·kg⁻¹·day⁻¹ via read-across) or other silanediols lacking any repeat-dose data . Procurement of the characterized compound for analytical reference standard purposes is thus prioritized over analogs with weaker or absent toxicology packages.

Bifunctional Protecting Group Strategy in Multi-Step Organic Synthesis

When a synthetic route requires simultaneous protection of a 1,2- or 1,3-diol motif, dicyclopentylsilanediol-derived dicyclopentyl dimethoxy silane provides a bifunctional silylating solution that monofunctional agents such as TBDMSCl cannot match [1]. The medium steric bulk of the dicyclopentyl groups further allows selective protection strategies where smaller (dimethyl) or larger (diphenyl) silane reagents may fail due to insufficient steric differentiation or excessive bulk. Dicyclopentylsilanediol is the direct hydrolytic precursor to these dialkoxy silanes, enabling in situ or stepwise derivatization.

Hydrogen-Bond-Donor Organocatalysis Requiring O–H Donor Motifs Complementary to N–H Donor Catalysts

For enantioselective anion-binding catalysis where traditional thiourea or squaramide catalysts provide suboptimal selectivity or reactivity, silanediol catalysts offer an O–H hydrogen-bond donor motif with distinct anion recognition properties [1][2]. Although the published catalytic studies have utilized dinaphthyl- and diphenylsilanediols, the dicyclopentyl analog provides a differentiated solubility and steric profile within the silanediol class. Procurement is driven by the need to screen silanediol catalyst libraries for hit identification, where the cyclopentyl substituent may offer superior solubility in non-polar media or altered catalyst-substrate steric interactions compared to aromatic-substituted silanediols.

Thermally Demanding Polymer or Coating Formulations Requiring Low-Volatility Silanediol Monomers

In silicone elastomer, polysilsesquioxane, or hybrid coating formulations processed at elevated temperatures (150–250 °C), the boiling point of dicyclopentylsilanediol (~312 °C) provides a significantly wider thermal processing window than dimethylsilanediol (~122 °C), reducing monomer loss through volatilization [1][2]. Its lower boiling point relative to diphenylsilanediol (~353 °C) may facilitate purification or removal of residual monomer when required. This intermediate thermal profile makes it a preferred monomer choice for condensation-cure systems operating in the 150–250 °C range where dimethyl analogs would volatilize and diphenyl analogs may be unnecessarily refractory.

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